

Monoisopropyl Phthalate: A Technical Guide on Toxicology and Safety Data

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Compound of Interest

Compound Name: *Monoisopropyl phthalate*

Cat. No.: *B046953*

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for **monoisopropyl phthalate** (MIPP) is scarce in publicly available literature. This guide synthesizes the available information on MIPP, its parent compound diisopropyl phthalate (DIPP), and the broader class of phthalates to provide a comprehensive overview for research and drug development professionals. The toxicology of DIPP is presented as a surrogate for MIPP, but it should be noted that metabolic differences may lead to variations in their toxicological profiles.

Introduction

Monoisopropyl phthalate (MIPP) is the monoester metabolite of diisopropyl phthalate (DIPP), a plasticizer used in a variety of consumer and industrial products. As a metabolite, MIPP is the form in which the parent compound is often found in biological systems, making its toxicological profile of significant interest for risk assessment. Phthalates, as a class of compounds, have been identified as endocrine disruptors, with potential adverse effects on reproductive and developmental health. This technical guide provides a detailed overview of the known toxicological and safety data relevant to MIPP, drawing from studies on DIPP and the general principles of phthalate toxicology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **monoisopropyl phthalate** is provided in the table below.

Property	Value	Reference
CAS Number	35118-50-4	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[2]
Molecular Weight	208.21 g/mol	[2]
IUPAC Name	2-(propan-2-yloxy carbonyl)benzoic acid	[2]

Quantitative Toxicology Data

Specific quantitative toxicity data for **monoisopropyl phthalate**, such as LD50, NOAEL, and LOAEL values, are not readily available in the reviewed literature. Therefore, data for its parent compound, diisopropyl phthalate (DIPP), are presented here as a surrogate. It is important to exercise caution when extrapolating these values to MIPP, as the monoester metabolite can sometimes exhibit different toxicological potencies than the parent diester.

Table 1: Acute and Developmental Toxicity of Diisopropyl Phthalate (DIPP)

Parameter	Species	Route	Value	Endpoint	Reference
IC50	Human	In vitro	41,000 µM	Estrogen Receptor Binding	[3]
NOAEL	Rat	Oral (gavage)	0.5 g/kg/day	Developmental Toxicity	[4]

Note: The high IC50 value for DIPP suggests a weak binding affinity to the recombinant human estrogen receptor.

Hazard Identification

Based on notifications to the ECHA C&L Inventory, diisopropyl phthalate (DIPP) is classified with the following hazards:

- Skin Irritation (Category 2)[5]

- Serious Eye Irritation (Category 2)[5]
- Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)[5]
- Suspected of Causing Cancer (Category 2)[5]

Toxicological Profile

General Phthalate Toxicology

Phthalates are a class of chemicals known for their potential to act as endocrine-disrupting chemicals (EDCs). Their toxicity is often mediated by their monoester metabolites, such as MIPP. The primary mechanisms of phthalate toxicity involve interactions with nuclear receptors, leading to downstream effects on hormone synthesis and signaling.

Endocrine Disruption

Phthalates are known to exert their endocrine-disrupting effects through various mechanisms, including:

- Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters are agonists of PPARs, which are involved in lipid metabolism and have been linked to hepatotoxicity in rodents.
- Hormone Receptor Interactions: Phthalates and their metabolites can interact with estrogen and androgen receptors, often exhibiting anti-androgenic effects. This can disrupt normal reproductive development and function.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of phthalates is a primary area of concern. Structure-activity relationship (SAR) studies have shown that the potency of phthalates in inducing male reproductive toxicity is dependent on the alkyl chain length of the ester side chains. Phthalates with straight side chains of C4 to C6 are generally the most potent, while those with shorter chains like the C3 of MIPP are considered to have weaker effects.[6]

For DIPP, studies in rats have shown developmental toxicity at high doses, including reduced fetal weight and skeletal variations.[4]

Genotoxicity

The genotoxicity of phthalates is a complex and sometimes controversial topic. Some studies have shown evidence of genotoxic effects, while others have not. The Ames test, a common bacterial reverse mutation assay, has been used to assess the mutagenicity of various phthalates.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **monoisopropyl phthalate** are not available. However, standard methodologies for assessing the toxicity of phthalates are well-established and would be applicable to MIPP.

In Vitro Metabolism of Diisopropyl Phthalate

The metabolism of DIPP to MIPP is a critical step in its toxicokinetics. In vitro studies of phthalate metabolism typically involve incubating the parent diester with liver or intestinal preparations from various species and analyzing the formation of the monoester metabolite.^[7]

Zebrafish Embryo Acute Toxicity Test

This in vivo assay is a rapid and effective method for assessing the acute toxicity and developmental effects of chemicals.

- Test Organism: Zebrafish (*Danio rerio*) embryos.
- Exposure: Embryos are exposed to a range of concentrations of the test substance in multi-well plates.
- Duration: Typically 72 hours.
- Endpoints: Mortality (for LC50 calculation), and developmental abnormalities such as tail curvature, necrosis, and cardio edema.^[8]

Estrogen Receptor Binding Assay

This in vitro assay measures the ability of a substance to bind to the estrogen receptor.

- System: Recombinant human estrogen receptor.

- Method: A competitive binding assay where the test substance competes with a radiolabeled estrogen for binding to the receptor.
- Endpoint: The concentration of the test substance that inhibits 50% of the binding of the radiolabeled estrogen (IC50) is determined.[3]

OECD Test Guidelines

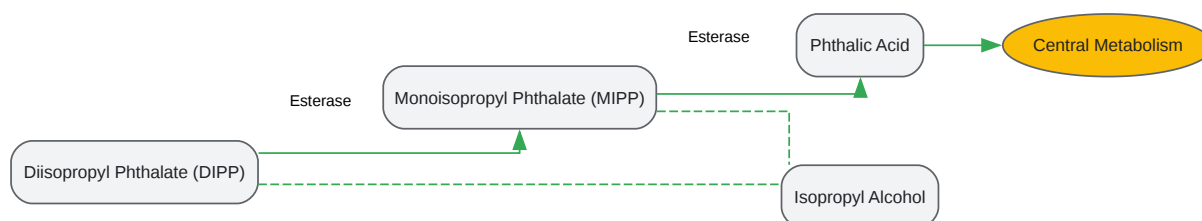
For comprehensive toxicological evaluation, studies should be conducted in accordance with the OECD Guidelines for the Testing of Chemicals. Relevant guidelines for phthalates include those for:

- Acute Oral Toxicity
- Repeated Dose Toxicity
- Reproductive/Developmental Toxicity
- Mutagenicity (e.g., Ames Test)

Signaling Pathways and Experimental Workflows

Proposed Biodegradation Pathway of Diisopropyl Phthalate

The initial step in the environmental degradation and in vivo metabolism of DIPP is the hydrolysis of the ester bonds to form MIPP and isopropyl alcohol. MIPP is then further metabolized to phthalic acid.

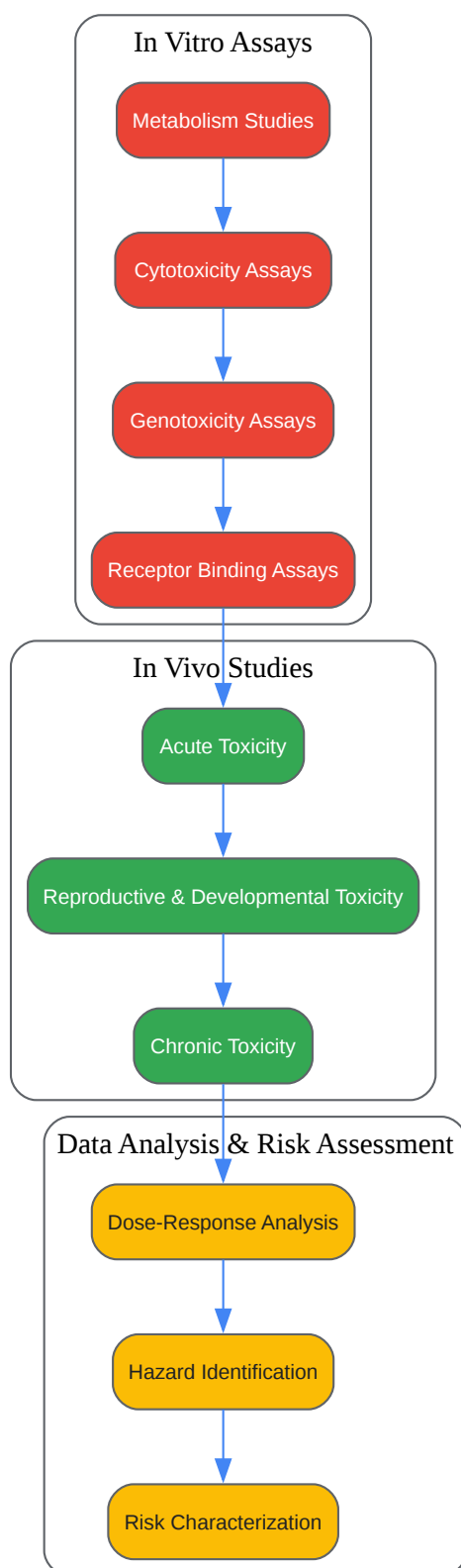


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Caption: Proposed aerobic biodegradation pathway of Diisopropyl Phthalate (DIPP).

General Experimental Workflow for Phthalate Toxicity Testing

The following diagram illustrates a general workflow for assessing the toxicity of a phthalate compound.



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Caption: General experimental workflow for phthalate toxicity assessment.

Conclusion

While a complete toxicological profile for **monoisopropyl phthalate** is not currently available, this guide provides a summary of the existing knowledge based on its parent compound and the broader class of phthalates. The data on diisopropyl phthalate suggest a potential for skin and eye irritation, respiratory tract irritation, and possible carcinogenicity, although its endocrine-disrupting activity appears to be weak based on estrogen receptor binding affinity. The general structure-activity relationships for phthalates suggest that MIPP may have lower reproductive toxicity compared to other more studied phthalates. However, given the data gaps, further research is needed to fully characterize the toxicological properties of MIPP and to conduct a comprehensive risk assessment. Researchers and drug development professionals should consider the potential for endocrine-disrupting and other toxic effects when working with MIPP and its parent compound.

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